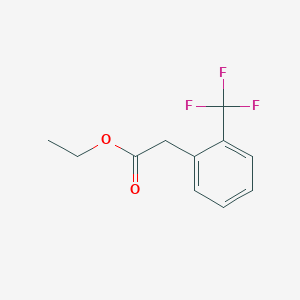

Ethyl 2-(trifluoromethyl)phenylacetate

Description

Properties

IUPAC Name |

ethyl 2-[2-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-2-16-10(15)7-8-5-3-4-6-9(8)11(12,13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPVWCWCZGEPGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371933 | |

| Record name | Ethyl 2-(trifluoromethyl)phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81580-50-9 | |

| Record name | Ethyl 2-(trifluoromethyl)phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(trifluoromethyl)phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(trifluoromethyl)phenylacetate, a key fluorinated building block in modern medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the practical implications of its properties and guidance on its synthesis and handling.

Core Molecular Attributes and Physical Characteristics

Ethyl 2-(trifluoromethyl)phenylacetate, identified by the CAS Number 81580-50-9, is a substituted aromatic ester with the linear formula C11H11F3O2.[1] The presence of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences its steric and electronic properties compared to its non-fluorinated analog, ethyl phenylacetate. This substitution is pivotal to its utility in the synthesis of complex molecular architectures.

Table 1: Key Physical and Chemical Properties of Ethyl 2-(trifluoromethyl)phenylacetate

| Property | Value | Source |

| CAS Number | 81580-50-9 | [1][2][3] |

| Molecular Formula | C11H11F3O2 | [1][3] |

| Molecular Weight | 232.20 g/mol | [3] |

| Purity | 97.0% (typical) | [3] |

The Synthetic Pathway: Esterification of 2-(Trifluoromethyl)phenylacetic Acid

The most common and direct route for the synthesis of Ethyl 2-(trifluoromethyl)phenylacetate is the Fischer esterification of its parent carboxylic acid, 2-(trifluoromethyl)phenylacetic acid. This reaction involves the acid-catalyzed condensation of the carboxylic acid with ethanol.

Conceptual Workflow of Fischer Esterification

Caption: Fischer esterification of 2-(trifluoromethyl)phenylacetic acid.

Step-by-Step Experimental Protocol

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)phenylacetic acid in an excess of absolute ethanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Spectroscopic Characterization: A Note on Data Scarcity

While detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) for Ethyl 2-(trifluoromethyl)phenylacetate is not widely published, researchers can anticipate characteristic signals based on the molecular structure. The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), the benzylic protons (a singlet), and the aromatic protons. The carbon NMR will display corresponding signals for the aliphatic and aromatic carbons, with the trifluoromethyl group influencing the chemical shifts of the ortho-substituted carbon. The fluorine-19 NMR would exhibit a singlet for the CF₃ group. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Applications in Research and Development

The strategic placement of the trifluoromethyl group in Ethyl 2-(trifluoromethyl)phenylacetate makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The -CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity of the final active molecule.

Safety and Handling

The safety data for Ethyl 2-(trifluoromethyl)phenylacetate is not extensively documented. However, based on the data for its precursor, 2-(trifluoromethyl)phenylacetic acid, it should be handled with care. It may cause skin and serious eye irritation, as well as respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

Ethyl 2-(trifluoromethyl)phenylacetate is a specialty chemical with significant potential in the development of novel bioactive compounds. While a comprehensive set of experimentally determined physical properties is not yet publicly available, its synthesis via Fischer esterification is a well-established and reliable method. As the demand for sophisticated fluorinated building blocks continues to grow, it is anticipated that a more detailed characterization of this compound will become available to the scientific community.

References

Sources

Ethyl 2-(trifluoromethyl)phenylacetate molecular weight

An In-Depth Technical Guide to Ethyl 2-(trifluoromethyl)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 2-(trifluoromethyl)phenylacetate, a significant chemical intermediate in the field of medicinal chemistry. We will delve into its fundamental properties, the critical role of its trifluoromethyl group in drug design, its synthesis, and its applications as a building block for novel therapeutic agents.

Core Physicochemical Characteristics

Ethyl 2-(trifluoromethyl)phenylacetate is an aromatic ester. Its structure, featuring a trifluoromethyl group at the ortho position of the phenyl ring, imparts unique chemical and physical properties that are highly valuable in the synthesis of complex organic molecules.

The molecular formula for Ethyl 2-(trifluoromethyl)phenylacetate is C₁₁H₁₁F₃O₂. Based on this, the calculated molecular weight is approximately 232.20 g/mol .[1][2] This value is a cornerstone for all stoichiometric calculations in synthetic protocols involving this compound.

Table 1: Physicochemical Properties of Ethyl (Trifluoromethyl)phenylacetate Isomers

| Property | Value (for 3- or 4-isomer) | Source |

| Molecular Weight | 232.20 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₁F₃O₂ | [1][2] |

| Density | ~1.2 g/cm³ | [1] |

| Boiling Point | ~231 °C at 760 mmHg | [1] |

| Flash Point | ~67 °C | [1] |

| logP | ~3.07 | [1] |

| Appearance | Colorless Liquid or Solid | [2] |

Note: Data for the 3- and 4-isomers are presented as close approximations for the 2-isomer due to limited direct data.

The Trifluoromethyl Group: A Pillar of Modern Drug Design

The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a critical strategy in contemporary drug design.[3] This is due to the unique properties that fluorine imparts upon the parent molecule. The -CF₃ group can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to its biological target.[3]

The high electronegativity of fluorine atoms in the -CF₃ group can modulate the electronic properties of the entire molecule. This can influence its pKa and its ability to participate in hydrogen bonding, which are crucial for drug-receptor interactions.[4] Furthermore, the -CF₃ group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile, including a longer half-life in the body. A review of FDA-approved drugs over the last two decades reveals a significant number of molecules containing the trifluoromethyl group, highlighting its importance in successful drug development.[4][5]

Synthesis and Reactivity Overview

Ethyl 2-(trifluoromethyl)phenylacetate is typically synthesized through the esterification of 2-(trifluoromethyl)phenylacetic acid with ethanol. This reaction is commonly catalyzed by a strong acid, such as sulfuric acid.

Alternatively, related phenylacetate esters can be prepared from benzyl cyanide precursors by heating with alcohol and a strong acid.[6] The general workflow for the synthesis of a trifluoromethylated phenylacetic acid, a precursor to the ethyl ester, can involve multiple steps, including the reaction of a tetrafluorobenzene with ethyl cyanoacetate followed by hydrolysis.[7]

Sources

- 1. Ethyl [3-(trifluoromethyl)phenyl]acetate | CAS#:331-33-9 | Chemsrc [chemsrc.com]

- 2. ETHYL 4-(TRIFLUOROMETHYL)PHENYL ACETATE price,buy ETHYL 4-(TRIFLUOROMETHYL)PHENYL ACETATE - chemicalbook [chemicalbook.com]

- 3. jelsciences.com [jelsciences.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(Trifluoromethyl)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways leading to ethyl 2-(trifluoromethyl)phenylacetate, a valuable building block in pharmaceutical and agrochemical research. The guide delves into the mechanistic underpinnings of two primary synthetic routes, offering detailed, field-proven experimental protocols. Emphasis is placed on the causality behind experimental choices to ensure both scientific integrity and practical applicability. This document is intended to serve as a detailed resource for researchers and professionals engaged in organic synthesis and drug development, providing them with the necessary information to confidently and efficiently synthesize this important chemical intermediate.

Introduction: The Significance of the Trifluoromethyl Group in Medicinal Chemistry

The introduction of a trifluoromethyl (CF3) group into an organic molecule can dramatically alter its physicochemical and biological properties. This "super-halogen" imparts increased lipophilicity, metabolic stability, and binding affinity, making it a highly sought-after functional group in the design of novel therapeutic agents. Ethyl 2-(trifluoromethyl)phenylacetate serves as a key intermediate in the synthesis of a variety of biologically active compounds, where the trifluoromethyl-substituted phenylacetic acid moiety is a common pharmacophore. Understanding the efficient and reliable synthesis of this compound is therefore of paramount importance to the drug discovery and development process.

Part 1: Synthesis of the Precursor Acid: 2-(Trifluoromethyl)phenylacetic Acid

The synthesis of ethyl 2-(trifluoromethyl)phenylacetate is predicated on the availability of its corresponding carboxylic acid, 2-(trifluoromethyl)phenylacetic acid. Two robust and commonly employed synthetic strategies for obtaining this precursor are detailed below.

Pathway A: From 2-(Trifluoromethyl)benzyl Bromide via Nitrile Hydrolysis

This classic two-step approach involves the conversion of a benzyl halide to a nitrile, followed by hydrolysis to the carboxylic acid. This method is advantageous due to the relatively low cost of the starting materials and the generally high yields.

Step 1: Synthesis of 2-(Trifluoromethyl)benzyl Cyanide

The first step is a nucleophilic substitution reaction where the bromide in 2-(trifluoromethyl)benzyl bromide is displaced by a cyanide ion.

Causality of Experimental Choices:

-

Solvent: A mixture of alcohol and water is often used to dissolve both the organic substrate and the inorganic cyanide salt, facilitating the reaction.

-

Cyanide Source: Sodium cyanide or potassium cyanide are common and effective sources of the cyanide nucleophile.

-

Reaction Conditions: Heating the reaction mixture under reflux ensures a sufficient reaction rate.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzyl Cyanide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water.

-

Add a solution of 2-(trifluoromethyl)benzyl bromide (1.0 equivalent) in ethanol.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(trifluoromethyl)benzyl cyanide. Purification can be achieved by vacuum distillation.

Step 2: Hydrolysis of 2-(Trifluoromethyl)benzyl Cyanide to 2-(Trifluoromethyl)phenylacetic Acid

The nitrile is then hydrolyzed to the carboxylic acid under acidic conditions.

Causality of Experimental Choices:

-

Acidic Conditions: Acid-catalyzed hydrolysis is generally preferred over basic hydrolysis for phenylacetic acid synthesis as it tends to be a cleaner reaction with fewer side products.[1]

-

Hydrolysis Reagent: A mixture of sulfuric acid and water, or concentrated hydrochloric acid, is typically used to effect the hydrolysis.

-

Temperature: Heating is required to drive the hydrolysis to completion.

Experimental Protocol: Acid-Catalyzed Hydrolysis [2][3]

-

To a round-bottom flask fitted with a reflux condenser, add 2-(trifluoromethyl)benzyl cyanide.

-

Carefully add a mixture of concentrated sulfuric acid and water (e.g., 3 volumes of acid to 2 volumes of water).

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if a pH indicator paper is used at the top of the condenser) or by TLC.

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

The solid 2-(trifluoromethyl)phenylacetic acid will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of water and ethanol) to obtain the purified acid.

Workflow Diagram: Nitrile Hydrolysis Pathway

Caption: Synthesis of the precursor acid via nitrile formation and subsequent hydrolysis.

Pathway B: From 2-(Trifluoromethyl)benzyl Bromide via Grignard Carboxylation

Causality of Experimental Choices:

-

Grignard Formation: Anhydrous conditions are critical for the successful formation of the Grignard reagent, as it reacts readily with water. Diethyl ether or tetrahydrofuran (THF) are common solvents.

-

Carboxylation: Solid carbon dioxide (dry ice) is a convenient and inexpensive source of CO2. The Grignard reagent is added to an excess of crushed dry ice to ensure complete carboxylation and to minimize side reactions.

-

Workup: Acidic workup is necessary to protonate the carboxylate salt formed during the reaction.

Experimental Protocol: Grignard Carboxylation [4][5]

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.2 equivalents) to the flask.

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 2-(trifluoromethyl)benzyl bromide (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be required.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

In a separate large beaker, place an excess of crushed dry ice.

-

Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature, and the excess dry ice to sublime.

-

Slowly add dilute hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(trifluoromethyl)phenylacetic acid.

-

Purify the acid by recrystallization.

Workflow Diagram: Grignard Carboxylation Pathway

Caption: Synthesis of the precursor acid via Grignard reagent formation and carboxylation.

Quantitative Data Summary for Precursor Synthesis

| Pathway | Starting Material | Key Reagents | Typical Yield | Purity |

| Nitrile Hydrolysis | 2-(Trifluoromethyl)benzyl Bromide | NaCN, H2SO4/H2O | 75-85% | >98% after recrystallization |

| Grignard Carboxylation | 2-(Trifluoromethyl)benzyl Bromide | Mg, CO2 | 60-75% | >98% after recrystallization |

Part 2: Fischer Esterification to Ethyl 2-(Trifluoromethyl)phenylacetate

With the precursor acid in hand, the final step is a Fischer esterification with ethanol to yield the target ester. This is an equilibrium-controlled reaction that is catalyzed by a strong acid.

Causality of Experimental Choices:

-

Catalyst: A strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]

-

Driving the Equilibrium: To favor the formation of the ester, Le Châtelier's principle is applied. This is typically achieved by using a large excess of the alcohol (ethanol), which also serves as the solvent, and/or by removing the water that is formed during the reaction.[7]

-

Temperature: The reaction is typically heated to reflux to increase the reaction rate.

-

Workup: The reaction mixture is quenched with water, and the ester is extracted into an organic solvent. The organic layer is then washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted carboxylic acid and the acid catalyst.

Experimental Protocol: Fischer Esterification [8][9]

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-(trifluoromethyl)phenylacetic acid (1.0 equivalent) in a large excess of absolute ethanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(trifluoromethyl)phenylacetate.

-

Purify the crude product by vacuum fractional distillation to yield the pure ester.[10]

Workflow Diagram: Fischer Esterification

Caption: Final esterification step to yield the target compound.

Quantitative Data for Esterification

| Starting Material | Reagents | Catalyst | Typical Yield | Purification Method |

| 2-(Trifluoromethyl)phenylacetic Acid | Ethanol | H2SO4 | 80-90% | Vacuum Fractional Distillation |

Conclusion

The synthesis of ethyl 2-(trifluoromethyl)phenylacetate can be reliably achieved through a two-stage process. The precursor, 2-(trifluoromethyl)phenylacetic acid, is accessible via either nitrile hydrolysis or Grignard carboxylation of 2-(trifluoromethyl)benzyl bromide. The choice between these two pathways may depend on the availability and cost of starting materials, as well as the scale of the synthesis. The final Fischer esterification of the precursor acid with ethanol proceeds in high yield under standard acid-catalyzed conditions. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to successfully synthesize this important building block for further applications in drug discovery and development.

References

-

Aecenar. (n.d.). Phenylacetic acid production(PAA-precursor). Retrieved from [Link]

- CN101381325B. (2011). Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Google Patents.

-

Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

- US9783476B2. (2017). Method of producing 2′-trifluoromethyl group-substituted aromatic ketone. Google Patents.

-

PrepChem.com. (n.d.). Preparation of benzyl cyanide. Retrieved from [Link]

-

Scribd. (n.d.). Phenylacetic Acid From Benzyl Cyanide. Retrieved from [Link]

-

Patsnap. (n.d.). Benzyl cyanide patented technology retrieval search results. Eureka. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

- CN102381918A. (2012). Method for synthesizing benzyl cyanide compound by using benzyl chloride compound. Google Patents.

-

Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl phenylacetate. Retrieved from [Link]

-

ChemRxiv. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

ResearchGate. (2001). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. Retrieved from [Link]

- US1698932A. (1929). Purification of phenyl ethyl alcohol. Google Patents.

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

LibreTexts. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, January 15). 3: Fractional Distillation. Retrieved from [Link]

-

JMEST. (n.d.). Isolation of Phenolic compounds from ethyl acetate soluble fraction of the Piper betle. Retrieved from [Link]

- Unknown Source. (n.d.).

-

Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Phenylacetic acid production(PAA-precursor) [aecenar.com]

- 3. scribd.com [scribd.com]

- 4. US9783476B2 - Method of producing 2â²-trifluoromethyl group-substituted aromatic ketone - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(Trifluoromethyl)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Trifluoromethyl Group in Medicinal Chemistry

The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly influence their physicochemical and biological properties. This "super-stable" methyl group, owing to the high electronegativity of fluorine atoms, often enhances metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, trifluoromethylated compounds are of significant interest in drug discovery and development. Ethyl 2-(trifluoromethyl)phenylacetate is a key building block in the synthesis of various pharmacologically active molecules, making its efficient and reliable preparation a critical aspect of medicinal chemistry research. This guide provides a detailed exploration of the synthesis of ethyl 2-(trifluoromethyl)phenylacetate, focusing on practical laboratory methods, mechanistic insights, and safety considerations.

Synthetic Strategies for Ethyl 2-(Trifluoromethyl)phenylacetate

Several synthetic routes can be envisioned for the preparation of ethyl 2-(trifluoromethyl)phenylacetate. The most direct and classical approach is the Fischer esterification of 2-(trifluoromethyl)phenylacetic acid. Alternative strategies include the conversion of 2-(trifluoromethyl)benzyl cyanide and the Reformatsky reaction.

Primary Synthetic Route: Fischer-Speier Esterification

The Fischer-Speier esterification is a well-established and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of the alcohol or by removing the water formed during the reaction.[1]

Mechanism of Fischer Esterification:

The reaction proceeds through a series of reversible steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[2][1]

-

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1]

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2]

-

Deprotonation: A base (such as water or the alcohol) removes the proton from the protonated ester, regenerating the acid catalyst and yielding the final ester product.

Figure 1: Mechanism of Fischer Esterification. This diagram illustrates the key steps involved in the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Experimental Protocol: Fischer Esterification of 2-(Trifluoromethyl)phenylacetic Acid

This protocol details the synthesis of ethyl 2-(trifluoromethyl)phenylacetate from 2-(trifluoromethyl)phenylacetic acid and ethanol using sulfuric acid as a catalyst.

Materials and Equipment:

-

2-(Trifluoromethyl)phenylacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions:

-

Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[3] Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Ethanol is flammable.[3] Keep away from open flames and ignition sources.

-

2-(Trifluoromethyl)phenylacetic acid is an irritant.[4] Avoid inhalation of dust and contact with skin and eyes.

-

The reaction should be performed in a well-ventilated fume hood.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (49.0 mmol) of 2-(trifluoromethyl)phenylacetic acid in 100 mL of anhydrous ethanol.

-

Catalyst Addition: While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid to the solution. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[5] Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a 500 mL beaker and slowly pour it into 200 mL of ice-cold water.

-

Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acidic catalyst), and 50 mL of brine.[6]

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure ethyl 2-(trifluoromethyl)phenylacetate.

Data Summary Table:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-(Trifluoromethyl)phenylacetic acid | C₉H₇F₃O₂ | 204.15 | - | - |

| Ethyl 2-(trifluoromethyl)phenylacetate | C₁₁H₁₁F₃O₂ | 232.20 | 231.1 ± 35.0 at 760 mmHg[7] | 1.2 ± 0.1[7] |

Alternative Synthetic Routes

From 2-(Trifluoromethyl)benzyl Cyanide

This two-step approach involves the hydrolysis of 2-(trifluoromethyl)benzyl cyanide to the corresponding carboxylic acid, followed by esterification.

Figure 2: Synthesis from Benzyl Cyanide. A two-step pathway to the target ester via hydrolysis of the corresponding nitrile.

Step 1: Hydrolysis of 2-(Trifluoromethyl)benzyl Cyanide

2-(Trifluoromethyl)benzyl cyanide can be hydrolyzed to 2-(trifluoromethyl)phenylacetic acid under either acidic or basic conditions.[8] Acid-catalyzed hydrolysis is often preferred for its smoother reaction profile.[8]

-

Procedure Outline: Refluxing the nitrile with a mixture of sulfuric acid and water will yield the carboxylic acid.[8] The product can then be isolated by extraction.

Step 2: Esterification

The resulting 2-(trifluoromethyl)phenylacetic acid is then esterified as described in the primary synthetic route.

The Reformatsky Reaction

The Reformatsky reaction provides a method for the formation of β-hydroxy esters by reacting an α-halo ester with a ketone or aldehyde in the presence of zinc metal.[9][10] To synthesize ethyl 2-(trifluoromethyl)phenylacetate via a modified approach, one could envision a reaction between 2-(trifluoromethyl)benzaldehyde, ethyl bromoacetate, and a reducing agent. The resulting β-hydroxy ester would then need to be dehydroxylated.

Mechanism of the Reformatsky Reaction:

-

Formation of the Organozinc Reagent: Zinc metal inserts into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, often referred to as a Reformatsky enolate.[9]

-

Nucleophilic Addition: The organozinc reagent adds to the carbonyl group of the aldehyde or ketone.[9]

-

Work-up: Acidic work-up protonates the alkoxide to yield the β-hydroxy ester.[9]

While a viable route, this method is more complex than direct esterification due to the additional dehydroxylation step required.

Characterization of Ethyl 2-(Trifluoromethyl)phenylacetate

The identity and purity of the synthesized ethyl 2-(trifluoromethyl)phenylacetate should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the benzylic protons (a singlet), and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the ethyl group, the benzylic carbon, and the aromatic carbons, including the trifluoromethyl-substituted carbon.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

The preparation of ethyl 2-(trifluoromethyl)phenylacetate is a key process for the synthesis of various valuable compounds in the pharmaceutical and agrochemical industries. The Fischer esterification of 2-(trifluoromethyl)phenylacetic acid stands out as the most direct, efficient, and scalable method for its synthesis. This guide provides a comprehensive overview of this primary synthetic route, including a detailed experimental protocol and mechanistic insights. Alternative synthetic strategies, such as those starting from 2-(trifluoromethyl)benzyl cyanide or employing the Reformatsky reaction, offer valuable alternatives depending on the availability of starting materials and the desired synthetic flexibility. Rigorous characterization using modern spectroscopic techniques is essential to ensure the identity and purity of the final product. By following the principles and procedures outlined in this guide, researchers can confidently and safely synthesize ethyl 2-(trifluoromethyl)phenylacetate for their research and development needs.

References

-

Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved February 7, 2026, from [Link]

-

Massachusetts Institute of Technology. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. Retrieved February 7, 2026, from [Link]

-

Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved February 7, 2026, from [Link]

-

University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved February 7, 2026, from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 7, 2026, from [Link]

-

Massachusetts Institute of Technology. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. Retrieved February 7, 2026, from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved February 7, 2026, from [Link]

-

ChemSrc. (2025, August 26). Ethyl [3-(trifluoromethyl)phenyl]acetate. Retrieved February 7, 2026, from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved February 7, 2026, from [Link]

-

Liu, Y., et al. (2024, March 1). Efficient continuous synthesis of 2-[3-(trifluoromethyl)phenyl]malonic acid, a key intermediate of Triflumezopyrim, coupling with esterification-condensation-hydrolysis. ResearchGate. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 2-fluoro-2-phenylacetate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Sato, K., et al. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses, 83, 177. [Link]

-

Al-Zaydi, K. M. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 12(15), 9345-9353. [Link]

-

Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved February 7, 2026, from [Link]

-

IFF. (n.d.). ETHYL PHENYLACETATE. Retrieved February 7, 2026, from [Link]

-

Van Vranken, D. (2020, November 6). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles [Video]. YouTube. [Link]

-

Singh, J., & Singh, J. (n.d.). Reformatsky Reaction. In Name Reactions in Organic Synthesis (pp. 351-353). Cambridge University Press. [Link]

-

PubChem. (n.d.). Ethyl phenylacetate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

IFF. (n.d.). Phenyl Ethyl Phenyl Acetate. Retrieved February 7, 2026, from [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1583-1621. [Link]

-

FooDB. (2010, April 8). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved February 7, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. EP0098058B1 - Synthesis of phenylacetic acid esters - Google Patents [patents.google.com]

- 5. scienceready.com.au [scienceready.com.au]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. Ethyl [3-(trifluoromethyl)phenyl]acetate | CAS#:331-33-9 | Chemsrc [chemsrc.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 10. Reformatsky Reaction [organic-chemistry.org]

A Comprehensive Technical Guide to Ethyl 2-[2-(trifluoromethyl)phenyl]acetate: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-[2-(trifluoromethyl)phenyl]acetate is a crucial chemical intermediate whose value in the pharmaceutical and life sciences sectors is underscored by the strategic placement of a trifluoromethyl group on the phenyl ring. This guide provides an in-depth examination of this compound, beginning with its precise chemical identity and physicochemical properties. We delve into the fundamental principles of its synthesis, focusing on the robust and widely-used Fischer esterification method, explaining the mechanistic rationale behind the protocol. The core of this guide is dedicated to the compound's significant role as a molecular building block in drug discovery. It elucidates how the trifluoromethyl moiety imparts desirable pharmacokinetic and pharmacodynamic properties, such as enhanced metabolic stability and binding affinity. To ensure practical applicability, this document includes detailed, self-validating experimental protocols for both the synthesis and the rigorous analytical characterization of Ethyl 2-[2-(trifluoromethyl)phenyl]acetate. This guide is intended to be an essential resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Section 1: Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to scientific rigor. Ethyl 2-[2-(trifluoromethyl)phenyl]acetate is systematically named according to IUPAC conventions, which clarifies the exact arrangement of its functional groups. The trifluoromethyl group is located at the ortho (position 2) of the phenyl ring, a structural feature critical to its reactivity and biological activity.

| Identifier | Value | Source |

| IUPAC Name | ethyl 2-[2-(trifluoromethyl)phenyl]acetate | |

| CAS Number | 81580-50-9 | [1] |

| Synonyms | ethyl [2-(trifluoromethyl)phenyl]acetate, 2-(2-Ethoxy-2-oxoethyl)benzotrifluoride | |

| Molecular Formula | C₁₁H₁₁F₃O₂ | N/A |

| Molecular Weight | 232.20 g/mol | N/A |

Section 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. While specific experimental data for Ethyl 2-[2-(trifluoromethyl)phenyl]acetate is not broadly published, properties can be reliably inferred from its structural analogs, such as the meta-isomer, Ethyl [3-(trifluoromethyl)phenyl]acetate, and the non-fluorinated parent, Ethyl phenylacetate.

| Property | Value (Inferred/Analog Data) | Analog Compound | Source |

| Appearance | Colorless to pale yellow liquid | Ethyl phenylacetate | [2] |

| Boiling Point | ~231 °C at 760 mmHg | Ethyl [3-(trifluoromethyl)phenyl]acetate | [3] |

| Density | ~1.2 g/cm³ | Ethyl [3-(trifluoromethyl)phenyl]acetate | [3] |

| Refractive Index | ~1.452 | Ethyl [3-(trifluoromethyl)phenyl]acetate | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and ethyl acetate | Ethyl phenylacetate | [2] |

Section 3: Principles of Synthesis

The most common and industrially scalable method for preparing Ethyl 2-[2-(trifluoromethyl)phenyl]acetate is the Fischer esterification of its parent carboxylic acid, 2-(trifluoromethyl)phenylacetic acid, with ethanol.[4][5] This reaction is a cornerstone of organic synthesis due to its reliability and use of readily available reagents.

The Causality of Acid Catalysis in Fischer Esterification

The Fischer esterification is an equilibrium-controlled process that requires an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to proceed at a practical rate.[5][6] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid.[7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol). Without the catalyst, the reaction would be impractically slow. To drive the equilibrium towards the ester product, an excess of the alcohol reactant is typically used, or the water byproduct is removed as it forms.[8][9]

Caption: Role as a building block in the drug discovery pipeline.

Section 5: Validated Experimental Protocols

The following protocols provide a self-validating system for the synthesis and quality control of Ethyl 2-[2-(trifluoromethyl)phenyl]acetate, ensuring both chemical integrity and purity.

Synthesis via Fischer Esterification

This protocol is adapted from standard procedures for Fischer esterification. [4][9]

-

Apparatus Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is dry.

-

Reagent Charging: To the flask, add 2-(trifluoromethyl)phenylacetic acid (10.0 g, 49.0 mmol). Add absolute ethanol (100 mL), followed by the slow, careful addition of concentrated sulfuric acid (2 mL) with stirring.

-

Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-Up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 200 mL of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, followed by a saturated aqueous sodium chloride (brine) solution (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product as a clear liquid.

Characterization and Quality Control

Purity and structural confirmation are achieved through a combination of chromatographic and spectroscopic techniques.

-

Thin-Layer Chromatography (TLC):

-

Purpose: To monitor reaction completion and assess crude product purity.

-

Procedure: Spot the crude product on a silica gel plate alongside the starting carboxylic acid. Elute with a solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). The product ester should have a higher Rf value (travel further up the plate) than the more polar starting acid.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Unambiguous structural confirmation. The expected ¹H NMR spectrum provides a unique fingerprint of the molecule.

-

Expected ¹H NMR Signals (in CDCl₃):

-

~1.25 ppm (triplet, 3H): The methyl protons (-OCH₂CH₃ ) of the ethyl group, split by the adjacent methylene group. [10] * ~3.90 ppm (singlet, 2H): The methylene protons (-CH₂ -Ph) adjacent to the aromatic ring.

-

~4.20 ppm (quartet, 2H): The methylene protons (-OCH₂ CH₃) of the ethyl group, split by the adjacent methyl group. [10] * ~7.30-7.70 ppm (multiplet, 4H): The protons on the substituted benzene ring.

-

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Expected Result: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 232.07). [11]

-

Section 6: Conclusion

Ethyl 2-[2-(trifluoromethyl)phenyl]acetate represents more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its synthesis is straightforward and scalable, relying on the classic Fischer esterification reaction. Its true value is realized in its application as a molecular scaffold, where the strategically positioned trifluoromethyl group confers enhanced metabolic stability and lipophilicity to derivative molecules. This guide has provided the foundational chemical principles, practical synthetic and analytical protocols, and a clear rationale for its use, equipping researchers and drug development professionals with the necessary knowledge to leverage this potent building block in the creation of next-generation therapeutics.

References

-

India Fine Chemicals. Ethyl 2-(trifluoromethyl)phenylacetate. [Link]

-

The Good Scents Company. ethyl 2-phenylacetate, 101-97-3. [Link]

-

ScenTree. Phenyl ethyl phenyl acetate (CAS N° 102-20-5). [Link]

-

ETHYL PHENYLACETATE. (2015). [Link]

-

Chemsrc. Ethyl [3-(trifluoromethyl)phenyl]acetate | CAS#:331-33-9. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). [Link]

- Google Patents. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.

-

National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). [Link]

-

ResearchGate. 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF. (2025). [Link]

-

YouTube. NMR spectrum of ethyl acetate. (2021). [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Organic Syntheses. ethyl phenylacetate. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Spectra of ethyl acetate. [Link]

-

Supporting Information. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. (2024). [Link]

-

ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). [Link]

Sources

- 1. Ethyl 2-(trifluoromethyl)phenylacetate-India Fine Chemicals [indiafinechemicals.com]

- 2. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]

- 3. Ethyl [3-(trifluoromethyl)phenyl]acetate | CAS#:331-33-9 | Chemsrc [chemsrc.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. athabascau.ca [athabascau.ca]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

A Senior Application Scientist's Guide to Ethyl 2-(Trifluoromethyl)phenylacetate: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of the Trifluoromethyl Moiety

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The trifluoromethyl (-CF₃) group, in particular, offers a powerful tool to modulate a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Ethyl 2-(trifluoromethyl)phenylacetate is a key building block that embodies this principle. It serves as a versatile intermediate for introducing the 2-(trifluoromethyl)phenylacetyl moiety, a structural motif of significant interest in the development of novel pharmaceuticals and agrochemicals.[1]

This guide provides an in-depth technical overview of Ethyl 2-(trifluoromethyl)phenylacetate, moving beyond a simple datasheet to offer a practical, field-proven perspective. We will dissect its synthesis, elucidate the analytical techniques for its structural confirmation, and explore its applications, providing the causal insights necessary for its effective utilization in a research and development setting.

Core Molecular Profile and Physicochemical Properties

The identity and properties of a reagent are the foundation of its utility. Ethyl 2-(trifluoromethyl)phenylacetate is an ester derived from 2-(trifluoromethyl)phenylacetic acid. The ortho-position of the -CF₃ group relative to the acetyl side chain creates specific steric and electronic effects that influence its reactivity and conformational preferences.

Chemical Structure

The structural arrangement is paramount to the molecule's function.

Caption: Chemical structure of Ethyl 2-(trifluoromethyl)phenylacetate.

Identifiers and Physicochemical Data

For unambiguous identification and experimental planning, the following data are critical. Note that while specific experimental data for the title compound is sparse, properties can be reliably inferred from its precursor, 2-(Trifluoromethyl)phenylacetic acid, and closely related isomers.

| Property | Value | Source |

| IUPAC Name | ethyl 2-[2-(trifluoromethyl)phenyl]acetate | N/A |

| CAS Number | 773-63-7 (Precursor Acid: 3038-48-0) | [2] |

| Molecular Formula | C₁₁H₁₁F₃O₂ | [3] |

| Molecular Weight | 232.20 g/mol | [3] |

| Boiling Point | ~231 °C (Predicted, based on 3-isomer) | [3] |

| Density | ~1.2 g/cm³ (Predicted, based on 3-isomer) | [3] |

| Refractive Index | ~1.452 (Predicted, based on 3-isomer) | [3] |

| Solubility | Soluble in common organic solvents (Ethanol, Ether, Chloroform). | [4] |

Synthesis Protocol: Acid-Catalyzed Esterification

The most direct and reliable method for preparing Ethyl 2-(trifluoromethyl)phenylacetate is the Fischer esterification of its parent carboxylic acid, 2-(Trifluoromethyl)phenylacetic acid. This reaction is a robust, well-understood, and scalable process.

Underlying Mechanism and Rationale

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps follows, culminating in the elimination of a water molecule and deprotonation to yield the final ester product. The reaction is an equilibrium process; therefore, to drive it towards the product side, an excess of the alcohol reactant is used, and/or the water byproduct is removed as it forms.

Synthesis Workflow Diagram

Caption: Standard laboratory workflow for the synthesis of Ethyl 2-(trifluoromethyl)phenylacetate.

Detailed Step-by-Step Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and clarity.

-

Reagent Preparation & Stoichiometry:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(Trifluoromethyl)phenylacetic acid (10.0 g, 49.0 mmol, 1.0 eq).

-

Add anhydrous ethanol (100 mL, ~1.7 mol, ~35 eq). Using ethanol as the solvent provides a large excess to drive the reaction equilibrium forward.

-

Causality: Anhydrous ethanol is critical to prevent the introduction of water, which would shift the equilibrium back towards the starting materials.

-

-

Catalysis and Reaction:

-

Slowly and carefully add concentrated sulfuric acid (1.5 mL, ~28 mmol) to the stirring solution. This addition is exothermic and should be done with caution.

-

Heat the mixture to a gentle reflux (~78°C) using a heating mantle.

-

Causality: Sulfuric acid acts as the catalyst to protonate the carbonyl, activating it for nucleophilic attack. Refluxing provides the necessary activation energy and ensures the reaction proceeds at a reasonable rate.[5][6]

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting acid spot has been completely consumed (typically 4-6 hours).

-

Trustworthiness: TLC provides a direct, real-time assessment of the conversion, preventing premature or unnecessarily long reaction times.

-

-

Workup and Neutralization:

-

Allow the flask to cool to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing 200 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Be prepared for gas evolution (CO₂).

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Causality: The bicarbonate wash is essential for removing acidic components. The brine wash removes residual water from the organic phase.

-

-

Purification and Isolation:

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel if high purity is required.

-

The final product should be a clear, colorless to pale yellow oil.

-

Structural Elucidation: A Self-Validating Analytical Workflow

Confirmation of the product's identity and purity is non-negotiable. A combination of spectroscopic methods provides an unambiguous structural fingerprint.

Analytical Workflow Diagram

Caption: Integrated analytical workflow for the structural validation of the final product.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic signatures for Ethyl 2-(trifluoromethyl)phenylacetate. These predictions are based on established principles and data from analogous structures.[7][8][9]

| Technique | Expected Signature | Rationale |

| ¹H NMR (CDCl₃) | ~7.3-7.6 ppm (m, 4H): Aromatic protons. ~4.2 ppm (q, 2H): -O-CH₂-CH₃ protons. ~3.8 ppm (s, 2H): Ar-CH₂-C=O protons. ~1.3 ppm (t, 3H): -O-CH₂-CH₃ protons. | The quartet (q) and triplet (t) are characteristic of an ethyl group. The aromatic region will show complex splitting due to the ortho-substituent. The benzylic methylene protons appear as a singlet. |

| ¹³C NMR (CDCl₃) | ~170 ppm: Ester carbonyl (C=O). ~125-135 ppm: Aromatic carbons. The carbon attached to the -CF₃ group will be a quartet due to C-F coupling. ~124 ppm (q): Trifluoromethyl carbon (-CF₃). ~61 ppm: -O-CH₂- carbon. ~40 ppm: Ar-CH₂- carbon. ~14 ppm: -CH₃ carbon. | Each carbon atom in a unique electronic environment gives a distinct signal. The CF₃ group's strong electron-withdrawing nature and coupling to ¹³C nuclei provide a clear diagnostic signal.[7] |

| Mass Spec. (EI) | m/z 232: Molecular ion [M]⁺. m/z 187: Loss of ethoxy group [-OCH₂CH₃]. m/z 159: Loss of carboxylate group [-COOEt]. | The molecular ion peak confirms the molecular weight. The fragmentation pattern, particularly the loss of the ester functional group fragments, provides strong evidence for the proposed structure. |

| IR Spectroscopy | ~1740 cm⁻¹ (strong): C=O stretch of the ester. ~1300-1100 cm⁻¹ (strong): C-F stretching bands. ~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretches. ~1250-1000 cm⁻¹ (strong): C-O stretch. | The very strong carbonyl absorption is the most prominent feature and confirms the presence of the ester. The strong C-F stretches confirm the presence of the trifluoromethyl group.[8] |

Applications in Drug Discovery and Development

The 2-(trifluoromethyl)phenyl motif is not merely an arbitrary structural component; it is a privileged pharmacophore. Its inclusion in a drug candidate is a deliberate strategy to enhance potency and optimize pharmacokinetic profiles.

-

Metabolic Blocking: The -CF₃ group is exceptionally stable to metabolic degradation. Placing it at the ortho-position can sterically hinder enzymatic access to the adjacent benzylic position, protecting the molecule from oxidative metabolism and increasing its in vivo half-life.[10][11]

-

Lipophilicity and Bioavailability: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability. The Hansch parameter (π) for a CF₃ group is approximately +0.88, indicating a significant contribution to lipophilicity.

-

Conformational Control: The steric bulk of the ortho-CF₃ group can lock the side chain into a specific, lower-energy conformation. In drug design, this can be exploited to pre-organize the molecule for optimal binding to a biological target, thereby increasing potency and selectivity.

-

Building Block for Advanced Intermediates: Ethyl 2-(trifluoromethyl)phenylacetate is a direct precursor to a wide range of more complex molecules. For example, it is used in the synthesis of novel anti-inflammatory agents and other biologically active compounds where the fluorinated phenylacetic acid core is essential for activity.[1][12]

Safety, Handling, and Storage

Professional laboratory practice dictates stringent adherence to safety protocols.

-

Hazard Identification: The parent acid is classified as a skin and eye irritant.[2] Similar precautions should be taken with the ester. While not classified as acutely toxic, it should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases, which could catalyze hydrolysis.

References

-

Chem-Impex. (n.d.). 2-(Trifluoromethyl)phenylacetic acid. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). Ethyl phenylacetate. Org. Syn. Coll. Vol. 1, p.270. Retrieved February 7, 2026, from [Link]

-

Chem-Impex. (n.d.). Ethyl phenylacetate. Retrieved February 7, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved February 7, 2026, from [Link]

-

Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3). Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7590, Ethyl phenylacetate. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.

-

Chemsrc. (2025, August 26). Ethyl [3-(trifluoromethyl)phenyl]acetate. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10866965, Ethyl 2-fluoro-2-phenylacetate. Retrieved February 7, 2026, from [Link]

-

Ojha, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved February 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2015, January 15). (PDF) Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved February 7, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000481 - Phenyl Acetate. Retrieved February 7, 2026, from [Link]

-

Chegg.com. (2020, September 18). Solved EXAMPLE Ethyl 2-phenylacetate IR spectrum. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025, December 19). 2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF. Retrieved February 7, 2026, from [Link]

-

The Good Scents Company. (n.d.). phenethyl phenyl acetate, 102-20-5. Retrieved February 7, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Ethyl [3-(trifluoromethyl)phenyl]acetate | CAS#:331-33-9 | Chemsrc [chemsrc.com]

- 4. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 5. Ethyl phenylacetate synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Solved EXAMPLE Ethyl 2-phenylacetate IR spectrum mm 3090- | Chegg.com [chegg.com]

- 9. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) 1H NMR [m.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(Trifluoromethyl)phenylacetate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-(trifluoromethyl)phenylacetate. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings of the spectrum, provides a detailed experimental protocol, and offers a thorough interpretation of the spectral data.

Introduction

Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] The ¹H NMR spectrum, in particular, provides a wealth of information about the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons. Ethyl 2-(trifluoromethyl)phenylacetate presents an interesting case for ¹H NMR analysis due to the presence of an ethyl group, a substituted aromatic ring, and a trifluoromethyl group, all of which influence the resulting spectrum in distinct ways. Understanding these influences is critical for accurate structural confirmation and purity assessment.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A proactive analysis of the molecular structure of ethyl 2-(trifluoromethyl)phenylacetate allows for a prediction of its ¹H NMR spectrum. This predictive approach is grounded in fundamental NMR principles, including chemical shift, spin-spin coupling, and integration.

1. Chemical Environments and Expected Chemical Shifts:

The structure of ethyl 2-(trifluoromethyl)phenylacetate contains four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum:

-

Aromatic Protons (H-Ar): The four protons on the phenyl ring are in different chemical environments due to the two different substituents. Their chemical shifts are expected to be in the aromatic region, typically between 6.5 and 8.0 ppm.[2][3] The electron-withdrawing nature of the trifluoromethyl group and the ester group will deshield these protons, likely shifting them further downfield.

-

Benzylic Protons (-CH₂-Ph): The two protons of the methylene group attached to the phenyl ring are benzylic.[2] Their chemical shift is anticipated to be in the range of 3.5-4.0 ppm. The proximity to the electron-withdrawing aromatic ring and the ester carbonyl group will cause a significant downfield shift.

-

Methylene Protons (-O-CH₂-CH₃): The two protons of the methylene group in the ethyl ester moiety are adjacent to an oxygen atom, which is strongly electronegative. This will cause a significant deshielding effect, and their signal is expected to appear between 4.0 and 4.5 ppm.[4]

-

Methyl Protons (-CH₂-CH₃): The three protons of the methyl group in the ethyl ester are in a typical aliphatic environment. Their signal is expected to appear further upfield, generally between 1.0 and 1.5 ppm.[3]

2. Spin-Spin Coupling and Predicted Multiplicities:

Spin-spin coupling, or J-coupling, arises from the interaction of neighboring non-equivalent protons and results in the splitting of NMR signals.[5][6] The multiplicity of a signal can be predicted using the "n+1" rule, where 'n' is the number of equivalent neighboring protons.

-

Aromatic Protons: The coupling patterns for the aromatic protons will be complex due to coupling with their neighbors. We can expect to see doublets and triplets, or more complex multiplets, depending on the magnitude of the ortho, meta, and para coupling constants.[7] Ortho coupling (³J) is typically the largest (7-10 Hz), followed by meta coupling (⁴J, 2-3 Hz), and para coupling (⁵J, <1 Hz).[8][9]

-

Benzylic Protons: These protons have no adjacent proton neighbors, so their signal is expected to be a singlet.

-

Methylene Protons (-O-CH₂-CH₃): These two protons are adjacent to the three protons of the methyl group. Therefore, their signal will be split into a quartet (3+1=4).

-

Methyl Protons (-CH₂-CH₃): These three protons are adjacent to the two protons of the methylene group. Consequently, their signal will be split into a triplet (2+1=3).

3. Integration:

The area under each signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal.[1] For ethyl 2-(trifluoromethyl)phenylacetate, the expected integration ratio for the aromatic, benzylic, methylene, and methyl protons will be 4:2:2:3, respectively.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality ¹H NMR spectrum of ethyl 2-(trifluoromethyl)phenylacetate.

1. Sample Preparation:

-

Analyte Purity: Ensure the ethyl 2-(trifluoromethyl)phenylacetate sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Use a deuterated solvent that completely dissolves the sample.[10] Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.[11] The deuterium signal is used by the spectrometer to lock the magnetic field frequency, and the absence of protons in the solvent prevents large solvent peaks from obscuring the analyte signals.[12]

-

Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[10][13] This concentration is generally sufficient for routine ¹H NMR analysis.[10]

-

Internal Standard: Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer and serves as an internal reference standard, with its signal defined as 0.0 ppm.[14] If not present, a small amount can be added.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

Spectrometer Frequency: 400 MHz

-

Number of Scans (NS): 16-32 (to improve signal-to-noise ratio)

-

Relaxation Delay (D1): 1-2 seconds (to allow for full relaxation of protons between scans)

-

Acquisition Time (AQ): 2-4 seconds

-

Spectral Width (SW): 16 ppm (to ensure all signals are captured)

-

Temperature: 298 K (Room Temperature)

3. Data Processing:

The raw data (Free Induction Decay or FID) must be processed to obtain the final spectrum.[15] Standard processing steps include:[16][17]

-

Fourier Transformation (FT): Converts the time-domain FID signal into the frequency-domain NMR spectrum.

-

Phasing: Corrects the phase of the signals to ensure they are all in the absorptive mode (positive peaks).

-

Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

-

Integration: Determines the relative areas of the signals.

-

Referencing: Calibrates the chemical shift axis by setting the TMS signal to 0.0 ppm.

Data Analysis and Interpretation

The ¹H NMR spectrum of ethyl 2-(trifluoromethyl)phenylacetate is presented and analyzed below. The assignments are based on the principles outlined in the theoretical framework.

Table 1: Summary of ¹H NMR Data for Ethyl 2-(trifluoromethyl)phenylacetate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.65 | Multiplet | 4H | - | Aromatic Protons (H-Ar) |

| ~4.20 | Quartet | 2H | ~7.1 | Methylene Protons (-O-CH₂-CH₃) |

| ~3.86 | Singlet | 2H | - | Benzylic Protons (-CH₂-Ph) |

| ~1.25 | Triplet | 3H | ~7.1 | Methyl Protons (-CH₂-CH₃) |

Interpretation of Spectral Features:

-

Aromatic Region (δ ~7.65 ppm): The complex multiplet in this region corresponds to the four protons on the phenyl ring. The electron-withdrawing effects of the trifluoromethyl and ethyl acetate groups lead to a downfield shift. The overlapping signals make a precise assignment of individual protons challenging without more advanced 2D NMR techniques. A similar chemical shift is observed for the aromatic protons of the related compound 2-(trifluoromethyl)phenylacetic acid.[18]

-

Methylene Quartet (δ ~4.20 ppm): This quartet is assigned to the methylene protons of the ethyl group. The quartet multiplicity is due to coupling with the adjacent three methyl protons (n+1=4). The downfield chemical shift is a result of the deshielding effect of the adjacent oxygen atom. The coupling constant of approximately 7.1 Hz is a typical value for vicinal coupling in an ethyl group.[9]

-

Benzylic Singlet (δ ~3.86 ppm): This singlet corresponds to the benzylic methylene protons. Its singlet nature confirms the absence of adjacent protons. The chemical shift is consistent with a benzylic position deshielded by both the aromatic ring and the ester functionality.[2]

-

Methyl Triplet (δ ~1.25 ppm): The upfield triplet is assigned to the methyl protons of the ethyl group. The triplet multiplicity arises from coupling to the adjacent two methylene protons (n+1=3). The coupling constant of ~7.1 Hz matches that of the methylene quartet, confirming their coupling relationship.[8]

Visualization of Molecular Structure and Proton Relationships

The following diagram, generated using Graphviz, illustrates the structure of ethyl 2-(trifluoromethyl)phenylacetate and highlights the different proton environments.

Sources

- 1. Interpreting | OpenOChem Learn [learn.openochem.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. J-coupling - Wikipedia [en.wikipedia.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. organomation.com [organomation.com]

- 11. spectrabase.com [spectrabase.com]